Rhein-8-glucoside calcium (CAS 113443-70-2) is the calcium salt of a naturally occurring anthraquinone glycoside found in Rheum palmatum (rhubarb) and Senna alexandrina. In industrial and pharmaceutical contexts, it is primarily procured as a high-purity analytical reference standard, a specific hPTP1B inhibitor for metabolic research, or a critical process-monitoring marker during the extraction of commercial laxatives. The calcium salt form is specifically favored in procurement because it offers distinct solubility profiles compared to its free acid or aglycone counterparts, making it highly suitable for precipitation-based isolation workflows and formulation stability testing [1].
Substituting rhein-8-glucoside calcium with free rhein, free rhein-8-glucoside, or crude sennoside mixtures compromises both industrial processing and analytical accuracy. In bulk extraction workflows, the calcium salt of rhein-8-glucoside exhibits distinct insolubility at near-neutral pH, unlike the calcium salts of sennosides A and B, which remain soluble [1]. Furthermore, from a toxicological standpoint, rhein-8-glucoside possesses a significantly higher acute intravenous toxicity and lower laxative potency than sennosides, meaning it cannot be treated as a generic equivalent in pharmacological models and must be strictly quantified as a distinct impurity in pharmaceutical-grade senna products [2].
In industrial extraction workflows utilizing aqueous/butan-2-ol solvent systems adjusted to pH 6-7 with a calcium base, rhein-8-glucoside calcium exhibits near-complete insolubility and precipitates out of solution. In direct contrast, the calcium salts of sennosides A, B, and A1 remain highly soluble under these exact conditions. This binary solubility behavior allows for the quantitative removal of rhein-8-glucoside from commercial senna extracts, reducing its concentration to less than 100 ppm in the final purified sennoside product [1].
| Evidence Dimension | Solubility in aqueous/butan-2-ol at pH 6-7 |
| Target Compound Data | Rhein-8-glucoside calcium (Insoluble / Precipitates) |
| Comparator Or Baseline | Sennoside A/B calcium salts (Soluble / Retained in supernatant) |
| Quantified Difference | Binary phase separation enabling <100 ppm residual impurity |
| Conditions | Aqueous/butan-2-ol extraction matrix, pH 6-7, calcium base addition |
This differential solubility is the critical mechanism for purifying commercial sennoside APIs, making the calcium salt essential for process development and recovery studies.
Pharmacological evaluations of senna extract fractions reveal that rhein-8-glucoside has a drastically different safety and efficacy profile compared to the primary active pharmaceutical ingredients. Rhein-8-glucoside demonstrates a relative intravenous toxicity score of 10, which is an order of magnitude higher than that of sennosides A+B (relative toxicity < 1). Conversely, its relative laxative potency is only 0.56 compared to the sennosides' baseline of 1.0. This high-toxicity, low-efficacy profile mandates its strict monitoring as a process impurity [1].
| Evidence Dimension | Relative intravenous toxicity and laxative potency |
| Target Compound Data | Rhein-8-glucoside (Relative toxicity = 10; Laxative potency = 0.56) |
| Comparator Or Baseline | Sennosides A+B (Relative toxicity < 1; Laxative potency = 1.0) |
| Quantified Difference | >10-fold higher acute IV toxicity and ~44% lower laxative efficacy |
| Conditions | Intravenous toxicity and laxative effect assays in murine models |
Buyers must procure high-purity rhein-8-glucoside calcium as a reference standard to ensure regulatory compliance and safety in pharmaceutical senna preparations.
Beyond its role as a botanical marker, rhein-8-glucoside calcium demonstrates specific in vitro bioactivity against human Protein Tyrosine Phosphatase 1B (hPTP1B), a key regulatory enzyme in insulin signaling and metabolic disease. Assays confirm that rhein-8-glucoside calcium inhibits hPTP1B with an IC50 of 11.5 μM. This targeted phosphatase inhibition distinguishes it from generic anthraquinone laxatives, positioning it as a distinct molecular probe for diabetes and obesity research .
| Evidence Dimension | hPTP1B inhibitory activity (IC50) |
| Target Compound Data | IC50 = 11.5 μM |
| Comparator Or Baseline | Generic laxative anthraquinones (Typically inactive against hPTP1B) |
| Quantified Difference | Specific micromolar inhibition of hPTP1B |
| Conditions | In vitro human Protein Tyrosine Phosphatase 1B (hPTP1B) assay |
Procuring this specific compound enables researchers to investigate targeted metabolic pathways (e.g., insulin resistance) rather than general gastrointestinal motility.
Due to its distinct and elevated toxicity profile compared to active sennosides, rhein-8-glucoside calcium is heavily utilized as an analytical reference standard in HPLC/UHPLC workflows to quantify impurities in commercial senna and rhubarb extracts [1].
The unique precipitation behavior of rhein-8-glucoside calcium at pH 6-7 makes it a critical material for chemical engineers designing and validating industrial liquid-liquid extraction and purification routes for sennoside-based bulk laxatives [2].
With an established IC50 of 11.5 μM against hPTP1B, this compound is procured by discovery biology teams as a natural-product-derived scaffold or positive control in assays targeting insulin receptor desensitization and type 2 diabetes pathways .